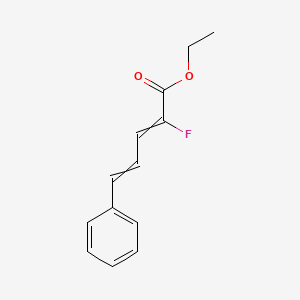

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

679795-37-0 |

|---|---|

Molecular Formula |

C13H13FO2 |

Molecular Weight |

220.24 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C13H13FO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |

InChI Key |

JOBJCZRYMBWRLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC=CC1=CC=CC=C1)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 2 Fluoro 5 Phenylpenta 2,4 Dienoate

Reactivity Profile of the Fluorinated Conjugated Dienoate System

The combination of a fluorine atom, an ester, and a phenyl group on a conjugated diene framework creates a unique electronic environment that governs its chemical behavior.

Influence of Fluorine on Dienyl Reactivity

The presence of a fluorine atom at the C2 position significantly modulates the electronic properties of the diene system. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect reduces the electron density of the conjugated π-system.

However, fluorine can also exhibit a positive mesomeric (or resonance) effect by donating one of its lone pairs of electrons to the π-system. In many fluorinated organic molecules, the inductive effect is dominant. This strong electron-withdrawing capability generally deactivates the diene towards reactions with electrophiles but can enhance its reactivity in other contexts, such as pericyclic reactions where the diene acts as the dienophile component. researchgate.net For instance, computational studies on fluorinated dienophiles in Diels-Alder reactions have been conducted to understand the impact of fluorine substitution on reaction rates and selectivity. researchgate.net The introduction of fluorine can influence both normal and inverse-electron-demand reactions differently due to these combined inductive and conjugative effects. researchgate.net

Role of the Ester and Phenyl Moieties

The ethyl ester group at the C2 position is a classic electron-withdrawing group. masterorganicchemistry.com Its presence further decreases the electron density of the diene system, complementing the effect of the fluorine atom. In the context of Diels-Alder reactions, electron-withdrawing groups on the dienophile component generally accelerate the reaction rate. masterorganicchemistry.comlibretexts.orgtransformationtutoring.com This is because they lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner. organic-chemistry.orgyoutube.com

The terminal phenyl group at the C5 position extends the conjugation of the π-electron system. In reactions involving the diene, the phenyl group can influence the regioselectivity of the process. Studies on the related non-fluorinated compound, 5-phenylpenta-2,4-dienoic acid, show that the diene system can react with benzene (B151609) in the presence of a superacid, leading to intramolecular acylation and the formation of carbocyclic products. researchgate.net This highlights the reactivity of the entire conjugated system, which is influenced by the terminal phenyl ring.

Pericyclic Reactions Involving Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The conjugated system of this compound is well-suited to participate in several types of pericyclic reactions.

Diels-Alder Cycloadditions as a Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound has the structural capacity to act as either the 4π (diene) or the 2π (dienophile) component.

As a Dienophile : The C2=C3 double bond, being substituted with both the electron-withdrawing fluorine atom and the ethyl ester group, is activated for reaction with an electron-rich diene. masterorganicchemistry.comorganic-chemistry.org In a normal-demand Diels-Alder reaction, the rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.orgtransformationtutoring.comchemistrysteps.com Therefore, the compound is expected to be a reactive dienophile.

As a Diene : For the compound to act as a diene, it must adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing fluorine and ester groups makes it an electron-poor diene. This would make it more suitable for "inverse-demand" Diels-Alder reactions, where the diene reacts with an electron-rich dienophile. organic-chemistry.org

| Role in Diels-Alder | Reacting Partner | Electronic Demand | Key Substituent Effects |

|---|---|---|---|

| Dienophile (2π system) | Electron-rich diene | Normal | Fluorine and ester groups (EWG) activate the C2=C3 bond. |

| Diene (4π system) | Electron-rich dienophile | Inverse-Demand | Fluorine and ester groups make the diene electron-poor. |

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The outcome of a Diels-Alder reaction is governed by specific selectivity rules.

Regioselectivity : When both the diene and dienophile are unsymmetrical, the substituents' positions on the product are determined by electronic effects. youtube.comyoutube.com In a reaction involving this compound, the fluorine, ester, and phenyl groups would direct the orientation of the incoming reactant based on the alignment of partial charges in the transition state. youtube.com The regioselectivity in cycloadditions can often be predicted by analyzing the orbital coefficients of the HOMO and LUMO of the reacting partners. nih.gov

Stereoselectivity : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. chemistrysteps.comlibretexts.org For example, a cis-dienophile will result in a cis arrangement of substituents on the newly formed ring. youtube.com Furthermore, when cyclic dienes are involved, there is often a preference for the endo product due to favorable secondary orbital interactions in the transition state. organic-chemistry.orgchemistrysteps.com While this compound is acyclic, the principles of stereocontrol, particularly the endo/exo selectivity in reactions with cyclic dienophiles, are a critical consideration. researchgate.netyoutube.com

Electrocyclic Reactions and Sigmatropic Rearrangements

Electrocyclic Reactions are intramolecular pericyclic reactions where a conjugated polyene undergoes cyclization to form a ring by converting a π-bond to a σ-bond, or the reverse ring-opening process. pressbooks.publibretexts.orgnumberanalytics.com The diene system in this compound (a 4π-electron system) could theoretically undergo a 4π electrocyclic ring closure to form a corresponding substituted cyclobutene. libretexts.org The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules:

Thermal conditions would require a conrotatory motion of the terminal p-orbitals. pressbooks.pub

Photochemical conditions would proceed via a disrotatory motion. pressbooks.pub

Kinetic and thermodynamic studies on the electrocyclic interconversions of perfluorinated dienes and cyclobutenes provide a basis for understanding how fluorine substitution impacts these transformations. acs.org

| Condition | Number of π Electrons | Allowed Mode of Rotation | Predicted Product Stereochemistry |

|---|---|---|---|

| Thermal (Heat) | 4n (e.g., 4) | Conrotatory | Depends on diene substituents |

| Photochemical (Light) | 4n (e.g., 4) | Disrotatory | Depends on diene substituents |

Table based on Woodward-Hoffmann rules for 4n electron systems. uchicago.edu

Sigmatropic Rearrangements involve the migration of a σ-bond across a π-system in an intramolecular, uncatalyzed process. libretexts.orgwikipedia.orgfiveable.me The classification [i,j] indicates that the σ-bond moves from position (1,1) to (i,j). wikipedia.orgpressbooks.pub

masterorganicchemistry.comlibretexts.org-Shifts : A common sigmatropic rearrangement for 1,3-dienes is a masterorganicchemistry.comlibretexts.org-hydrogen shift, which involves three electron pairs and proceeds via a suprafacial pathway under thermal conditions. pressbooks.publibretexts.org For this compound, this would involve the migration of a hydrogen from the C5 position, if one were available on an sp3-hybridized carbon at that position.

libretexts.orglibretexts.org-Shifts : The Cope and Claisen rearrangements are the most well-known libretexts.orglibretexts.org sigmatropic rearrangements. libretexts.orgwikipedia.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. libretexts.org While the title compound itself is not a 1,5-diene, these rearrangements are a fundamental aspect of diene chemistry.

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing ethyl ester and fluoro groups, the conjugated diene system, and the terminal phenyl ring. This structure allows for a range of nucleophilic and electrophilic transformations.

The dienyl system of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the α-fluoro and ester groups. This renders the molecule a competent Michael acceptor. masterorganicchemistry.com In a reaction analogous to the Michael addition, nucleophiles can add to the extended conjugated system. This process is also referred to as a conjugate addition or 1,4-addition, though in this extended system, 1,6-addition is also possible. masterorganicchemistry.comnih.gov

The mechanism involves the attack of a nucleophile on one of the electrophilic carbons of the diene. The most likely site of attack for soft nucleophiles is the C4 carbon, which is the terminal carbon of the diene moiety (δ-position relative to the carbonyl). This attack generates a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. masterorganicchemistry.comyoutube.com The general class of reactions where a nucleophile adds to an alkene in conjugation with a π-acceptor like a carbonyl group is known as conjugate addition. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in such reactions. masterorganicchemistry.com

One-pot procedures involving an initial fluorination step followed by a Michael addition have been developed for the synthesis of related α-fluorinated carbonyl compounds. rsc.org

| Nucleophile (Nu⁻) | Potential Adduct | Reaction Type |

|---|---|---|

| Dialkylcuprate (R₂CuLi) | Ethyl 2-fluoro-3-alkyl-5-phenylpent-4-enoate | 1,4-Conjugate Addition |

| Thiolate (RS⁻) | Ethyl 2-fluoro-4-(alkylthio)-5-phenylpent-2-enoate | 1,6-Conjugate Addition |

| Malonate Enolate (CH(CO₂Et)₂⁻) | Ethyl 4-(dicarboethoxymethyl)-2-fluoro-5-phenylpent-2-enoate | Michael Addition (1,6) |

| Amine (R₂NH) | Ethyl 4-(dialkylamino)-2-fluoro-5-phenylpent-2-enoate | Conjugate Addition (1,6) |

Electrophilic Attack on the Phenyl Ring

The dienyl ester substituent (-CH=CH-CF=CH-COOEt) withdraws electron density from the phenyl ring via resonance. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene itself. lkouniv.ac.inmsu.edu Electron-withdrawing groups make the aromatic ring less nucleophilic and thus slow down the rate of electrophilic attack. msu.eduyoutube.com

Substituents that deactivate a benzene ring generally direct incoming electrophiles to the meta position. libretexts.org This is because the resonance structures of the carbocation intermediate (the arenium ion) show that the positive charge is delocalized onto the ortho and para positions. The electron-withdrawing group destabilizes these positions more than the meta position, making the transition state for meta attack lower in energy. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the meta-substituted derivative.

| Reaction | Reagents | Typical Electrophile (E⁺) | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ethyl 2-fluoro-5-(3-nitrophenyl)penta-2,4-dienoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 5-(3-bromophenyl)-2-fluoro-penta-2,4-dienoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 2-fluoro-5-(3-sulfophenyl)penta-2,4-dienoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ethyl 5-(3-acylphenyl)-2-fluoro-penta-2,4-dienoate |

Note: Friedel-Crafts reactions often fail on strongly deactivated rings. lkouniv.ac.in

Electrophilic Attack on the Dienyl System

Electrophilic addition to conjugated dienes can result in two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The distribution of these products is often dependent on the reaction temperature. libretexts.orgchemistrysteps.com

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that forms the fastest. This is typically the 1,2-addition product, resulting from the nucleophile attacking the carbocation carbon closest to where the electrophile initially added (proximity effect). libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the more stable of the two, which is usually the 1,4-adduct due to the formation of a more substituted (and thus more stable) double bond. libretexts.orgmasterorganicchemistry.com

In the case of this compound, electrophilic attack (e.g., by H⁺) on the C4-C5 double bond is more likely than on the C2-C3 double bond, to avoid placing a positive charge adjacent to the electron-withdrawing fluoro and ester groups. Protonation at C5 would generate a resonance-stabilized allylic carbocation with positive charge distributed between C4 and C2. The fluorine atom at C2 would destabilize a positive charge at that position, so the nucleophile (e.g., Br⁻) would preferentially attack at C4, leading to the 1,4-addition product. youtube.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound can be both a product and a substrate in such reactions.

The synthesis of this compound itself can be accomplished via modern cross-coupling reactions. The two most prominent examples are the Heck and Suzuki reactions.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The title compound could be synthesized by reacting an aryl halide like iodobenzene (B50100) with ethyl 2-fluoropenta-2,4-dienoate in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgmdpi.com When dienes are used as substrates in Heck reactions, a mixture of 1,2- and 1,4-addition products can be formed. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used to form C-C bonds to create biaryls, styrenes, and conjugated dienes. libretexts.org The synthesis of this compound could be achieved by coupling phenylboronic acid with a suitable ethyl 2-fluoro-5-halopenta-2,4-dienoate substrate. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

| Reaction | Coupling Partners | Catalyst/Base Example | Product |

|---|---|---|---|

| Heck Reaction | Iodobenzene + Ethyl 2-fluoropenta-2,4-dienoate | Pd(OAc)₂, PPh₃ / Et₃N | This compound |

| Suzuki Coupling | Phenylboronic acid + Ethyl 5-bromo-2-fluoropenta-2,4-dienoate | Pd(PPh₃)₄ / Na₂CO₃ | This compound |

The dienyl system offers multiple opportunities for asymmetric transformations to generate chiral molecules with high enantiomeric excess.

Asymmetric Diels-Alder Reaction: The conjugated diene can participate as a component in Diels-Alder cycloadditions. While the title compound itself is a diene, the electron-withdrawing groups also make it a potential dienophile. In a reaction with another diene, a chiral Lewis acid could catalyze the cycloaddition enantioselectively. orientjchem.orgorientjchem.org For example, titanium-based chiral Lewis acids have been used to catalyze Diels-Alder reactions involving carboxylic ester dienophiles with high enantioselectivity. orientjchem.orgorientjchem.org Organocatalysis, using chiral amines to form a transient chiral iminium ion with an unsaturated ketone, has also proven effective for enantioselective Diels-Alder reactions. princeton.edu

Asymmetric Conjugate Addition: The addition of nucleophiles to the activated diene system can be rendered enantioselective by using a chiral catalyst. This catalyst can coordinate to either the diene substrate or the nucleophile, controlling the facial selectivity of the attack and leading to the formation of one enantiomer over the other.

Stereochemical Outcomes and Isomerism in Reaction Pathways

The stereochemistry of reactions involving this compound is a critical aspect, encompassing both the configuration of newly formed stereocenters and the E/Z isomerism of the double bonds.

The starting material itself, this compound, can exist as different geometric isomers. The (2E,4E) isomer is generally the most thermodynamically stable. nih.gov However, certain reaction conditions can lead to isomerization. For instance, specific palladium complexes and ligands have been shown to selectively isomerize E-dienes to Z-dienes, allowing for stereodivergent synthesis. nih.govresearchgate.net The choice of a phosphine (B1218219) ligand in a palladium-catalyzed dienylation was able to completely invert the stereoselectivity from >30:1 E/Z to >30:1 Z/E. nih.gov

Electrophilic and Nucleophilic Additions: When these additions create new stereocenters, the outcomes are often diastereomeric or racemic mixtures. For example, electrophilic addition proceeds through a planar carbocation intermediate, allowing the nucleophile to attack from either face, which typically results in a racemic mixture if no chiral influence is present. chemistrysteps.com If the addition creates two new stereocenters, a mixture of diastereomers can be expected.

Transition Metal-Catalyzed Reactions: These reactions offer a higher degree of stereochemical control. Cross-coupling reactions like the Suzuki and Heck reactions are often highly stereospecific or stereoselective, preserving the geometry of the starting alkene or yielding a specific isomer. nih.gov Asymmetric catalysis, by definition, aims to control the absolute stereochemistry, producing one enantiomer in excess. orientjchem.orgprinceton.edu

| Reaction Type | Stereochemical Feature | Typical Outcome | Controlling Factors |

|---|---|---|---|

| Conjugate Addition | New stereocenter(s) at C3/C4 | Racemic or diastereomeric mixture | Use of chiral nucleophiles or catalysts for enantioselectivity |

| Electrophilic Addition | New stereocenter(s) at C4/C5 or C2/C3 | Racemic or diastereomeric mixture | Attack on planar carbocation intermediate chemistrysteps.com |

| Diels-Alder Reaction | Multiple new stereocenters | Diastereoselective (endo/exo); can be enantioselective | Chiral Lewis acid or organocatalyst orientjchem.orgprinceton.edu |

| Cross-Coupling | E/Z Isomerism | Often stereoselective, yielding specific E/Z isomers | Catalyst, ligands, and reaction conditions nih.gov |

Geometric Isomerization (E/Z)

The presence of two double bonds in this compound allows for the existence of geometric isomers, designated as (E) and (Z) based on the priority of the substituents at each end of the double bonds. The isomerization between these forms is a key aspect of its reactivity, often dictated by the principles of kinetic and thermodynamic control. libretexts.orgwikipedia.orglibretexts.orgpressbooks.pub

In reactions involving conjugated dienes, the product distribution can be influenced by temperature. libretexts.orgpressbooks.pub At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest, which is typically the 1,2-adduct. libretexts.orglibretexts.orgpressbooks.pub Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable product, which is often the 1,4-adduct. libretexts.orglibretexts.orgpressbooks.pub This principle can be extended to the isomerization of the diene itself.

Research on related fluorinated dienoates has shown that specific isomers can be selectively synthesized. For instance, the hydrofluorination of certain enynoates has been shown to produce (Z)-configured fluorinated dienoates with high stereoselectivity. The isomerization of these kinetically favored products to the thermodynamically more stable (E)-isomers can often be achieved through thermal means, where increased temperatures provide the necessary energy to overcome the activation barrier for rotation around the carbon-carbon double bond. The equilibrium will then favor the most stable isomer.

The isomerization process can also be influenced by other factors such as the use of photosensitizers or catalysts. google.comnih.gov For instance, the E/Z isomerization of some alkenes can be promoted by light in the presence of a photosensitizer. nih.gov While specific studies on the catalyzed isomerization of this compound are not prevalent, the general principles of acid, base, or metal-promoted isomerizations of conjugated systems are well-established in organic chemistry. nih.gov

Table 1: Factors Influencing Geometric Isomerization of Dienes

| Factor | Description | Expected Outcome |

| Temperature | Controls whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.orgpressbooks.pub | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. libretexts.orglibretexts.orgpressbooks.pub |

| Catalysts | Acids, bases, or metals can lower the activation energy for isomerization. nih.gov | Can accelerate the equilibration to the thermodynamically favored isomer. |

| Photochemistry | Use of light and a photosensitizer can induce isomerization. google.comnih.gov | Can lead to a photostationary state with a specific E/Z ratio. |

Chiral Induction and Enantioselective Synthesis

The synthesis of a specific enantiomer of a chiral molecule is a significant challenge in organic chemistry. For this compound, the fluorine atom at the C2 position does not create a chiral center unless the substitution pattern at the double bond leads to geometric isomers that are also stereoisomers. However, reactions involving the diene system can lead to the formation of new chiral centers, and controlling the stereochemical outcome of these reactions is of great interest.

The field of asymmetric synthesis offers several strategies to achieve chiral induction, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. researchgate.netchemrxiv.orgmdpi.comnih.gov While specific research on the enantioselective synthesis of this compound is limited, general methodologies for the asymmetric synthesis of related fluorinated compounds provide valuable insights.

Chiral Catalysts: Enantioselective synthesis often employs chiral metal complexes or organocatalysts to create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. researchgate.netnih.gov For α,β-unsaturated esters, chiral N-heterocyclic carbenes (NHCs) have been utilized as catalysts for enantioselective transformations. nih.gov Similarly, chiral ligands in combination with metal catalysts are widely used for the asymmetric fluorination of β-keto esters. researchgate.net These approaches could potentially be adapted for reactions involving the diene system of this compound to induce chirality.

Chiral Auxiliaries: Another established method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. mdpi.com This chiral auxiliary directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. For example, the diastereoselective fluorination of chiral enamides has been achieved with high selectivity. nih.gov This strategy could be envisioned for the synthesis of chiral derivatives of this compound.

Biocatalysis: Enzymes are highly efficient and selective catalysts that can be employed for asymmetric synthesis. chemrxiv.org Ene-reductases, for instance, have been used for the biocatalytic asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral fluoroalkanes and α-fluoroesters with high enantiomeric excess. chemrxiv.org This enzymatic approach offers a green and efficient alternative for the synthesis of chiral fluorinated compounds.

Table 2: Strategies for Chiral Induction in the Synthesis of Fluorinated Compounds

| Strategy | Description | Example Application |

| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. researchgate.netnih.gov | Enantioselective fluorination of β-keto esters using chiral metal complexes. researchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. mdpi.comnih.gov | Diastereoselective fluorination of chiral enamides. nih.gov |

| Biocatalysis | The use of enzymes as catalysts for stereoselective transformations. chemrxiv.org | Asymmetric reduction of α-fluoroenoates using ene-reductases. chemrxiv.org |

Advanced Characterization and Spectroscopic Insights into Reaction Dynamics

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques that allow for real-time or near-real-time monitoring of chemical reactions are crucial for understanding the transient species that dictate reaction pathways. For a molecule like ethyl 2-fluoro-5-phenylpenta-2,4-dienoate, with its conjugated system and reactive fluorine atom, in-situ spectroscopy is particularly insightful.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the transformation of reactants into products in real-time, allowing for the identification of short-lived intermediates. For reactions involving this compound, both ¹H and ¹⁹F NMR are invaluable.

The progress of a reaction can be monitored by observing the decrease in the intensity of signals corresponding to the starting material and the concurrent increase in signals for the products. researchgate.net The chemical shifts of protons in the ethyl group and along the pentadienoate backbone provide a clear fingerprint of the molecule's structure. ¹⁹F NMR is particularly sensitive to the local electronic environment of the fluorine atom. biophysics.org A change in the fluorine chemical shift can indicate the formation of an intermediate where the electronic character around the C-F bond is altered. For instance, in a nucleophilic substitution reaction at the C-F position, the formation of a transient intermediate could be observed through distinct ¹⁹F NMR signals before the final product is formed. nih.govrsc.org

Mechanistic studies of related fluorinated compounds have demonstrated the utility of in-situ NMR. For example, in studies of nucleophilic fluorination, the rate of reaction and the formation of intermediates were successfully monitored, providing direct evidence for the proposed reaction mechanism. nih.govrsc.org Similarly, for this compound, one could use in-situ NMR to study its reactivity towards various nucleophiles or in cycloaddition reactions, providing critical data on the reaction kinetics and the nature of any transient species.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Mechanistic Study

| Proton | Starting Material (δ, ppm) | Intermediate (δ, ppm) | Product (δ, ppm) |

| CH₃ (ethyl) | 1.25 | 1.28 | 1.30 |

| CH₂ (ethyl) | 4.20 | 4.25 | 4.28 |

| H-3 | 6.50 | 6.80 | 7.10 |

| H-4 | 7.30 | 7.10 | 6.90 |

| H-5 | 7.00 | 6.90 | 6.70 |

| Phenyl-H | 7.40-7.60 | 7.45-7.65 | 7.50-7.70 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and conformation of molecules. These methods are sensitive to changes in molecular structure and electronic distribution, making them suitable for studying this compound.

FT-IR spectroscopy can be used to identify key functional groups within the molecule. The carbonyl (C=O) stretch of the ester group, the C=C stretching vibrations of the diene system, and the C-F bond vibration will all give rise to characteristic absorption bands. nih.gov Changes in the position and intensity of these bands during a reaction can signal the formation of intermediates or products. For example, a shift in the C=O stretching frequency could indicate a change in conjugation or the electronic environment of the ester group.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and conjugated systems, is a complementary technique to IR. youtube.com The C=C double bonds of the pentadienoate backbone would be expected to produce strong Raman signals. nih.gov Analysis of the Raman spectra can provide insights into the planarity and conformational changes of the conjugated system during a reaction. nih.gov For instance, a change from an E to a Z configuration at one of the double bonds would result in a noticeable change in the Raman spectrum. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule and how they are affected by chemical transformations. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Intensity |

| C=O (Ester) | ~1710-1730 | Medium |

| C=C (Conjugated) | ~1600-1650 | Strong |

| C-F | ~1000-1100 | Medium |

| Phenyl C=C | ~1450-1600 | Strong |

High-Resolution Mass Spectrometry for Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of molecules and for elucidating fragmentation pathways, which can provide structural information about the parent molecule and its reaction products. nih.gov For this compound, HRMS can be used to confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. numberanalytics.com The fragmentation pattern is a unique characteristic of a molecule and can be used to deduce its structure. For fluorinated compounds, the fragmentation patterns can be complex but also highly informative. nist.gov Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₂CH₃) or the entire ester group. libretexts.org For this specific molecule, cleavage of the bonds within the pentadienoate chain would also be expected. libretexts.org

By analyzing the fragmentation patterns of the starting material and the products of a reaction, it is possible to map out the reaction pathway. For example, if a reaction involves a modification at the phenyl ring, the characteristic fragment ions of the pentadienoate portion of the molecule would remain unchanged, while the mass of the phenyl-containing fragments would shift. This allows for the precise location of chemical modifications within the molecule to be determined.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M - C₂H₅O]⁺ | Ion resulting from loss of the ethoxy radical |

| [M - COOC₂H₅]⁺ | Ion resulting from loss of the carbethoxy group |

| [C₆H₅CH=CH]⁺ | Styryl cation |

| [C₆H₅]⁺ | Phenyl cation |

Crystallographic Analysis of Key Reaction Products and Adducts

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While it may not be feasible to obtain crystals of transient intermediates, the crystallographic analysis of stable starting materials, products, and any isolable adducts provides invaluable structural information.

For this compound, a crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information would confirm the stereochemistry of the double bonds (E/Z configuration) and describe the conformation of the molecule in the solid state. Analysis of related pentadienoate structures shows that the pentadiene group often adopts a planar conformation. researchgate.netnih.gov The dihedral angle between the phenyl ring and the pentadienoate plane would also be determined, which is important for understanding the extent of electronic conjugation. researchgate.netnih.gov

Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.govresearchgate.net For instance, weak C-H•••O interactions are commonly observed in the crystal structures of similar ester-containing compounds, often leading to the formation of dimers or other supramolecular assemblies. researchgate.netnih.govnih.gov Understanding these interactions is important as they can influence the reactivity of the compound in the solid state.

Table 4: Representative Crystallographic Data for a Related Pentadienoate Derivative

| Parameter | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate nih.gov | Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate nih.gov |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 6.2525(3) | 14.489(2) |

| b (Å) | 7.8889(4) | 8.2989(12) |

| c (Å) | 14.5049(7) | 16.706(3) |

| α (°) | 82.828(3) | 90 |

| β (°) | 87.261(2) | 114.313(3) |

| γ (°) | 72.426(2) | 90 |

| V (ų) | 676.69(6) | 1830.6(5) |

Theoretical and Computational Investigations of Ethyl 2 Fluoro 5 Phenylpenta 2,4 Dienoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated HOMO-LUMO Energies and Gap for Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values presented in this table are hypothetical and are representative of what would be expected from DFT calculations for a molecule with this structure. They are provided for illustrative purposes in the absence of published experimental or computational data.

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Geometrical optimization using DFT allows for the determination of the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis is crucial. This involves exploring different possible spatial arrangements (conformers) to identify the global minimum energy structure.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.comyoutube.com

For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the ester group and the fluorine atom, making these sites potential centers for electrophilic interaction. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron system. Positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another.

Prediction of Reactivity and Regioselectivity

The energies and shapes of the HOMO and LUMO can be used to predict the reactivity and regioselectivity of chemical reactions. In the context of this compound, FMO theory can help predict how it will react with various reagents. The locations of the largest lobes of the HOMO and LUMO indicate the most likely sites for reaction. For instance, in a reaction with a nucleophile, the attack will preferentially occur at the atomic center with the largest LUMO coefficient. Conversely, an electrophile will favor the site with the largest HOMO coefficient.

Analysis of Orbital Interactions in Pericyclic Reactions

Pericyclic reactions, such as cycloadditions and electrocyclizations, are governed by the symmetry of the frontier orbitals. The conjugated diene system in this compound makes it a potential candidate for participating in pericyclic reactions, for example, as the diene component in a Diels-Alder reaction.

The stereochemical outcome of such reactions can be predicted by analyzing the symmetry of the HOMO of the diene and the LUMO of the dienophile (or vice versa). The fluorine substituent can influence the energy and symmetry of the molecular orbitals, thereby affecting the feasibility and outcome of these reactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, flexibility, and intermolecular interactions.

For this compound, MD simulations would be invaluable for understanding its conformational landscape. The molecule possesses several rotatable bonds, including the C-C single bonds within the pentadiene chain and the bond connecting the phenyl group. The simulations would reveal the preferred dihedral angles and the energy barriers between different conformational states. The presence of the fluorine atom is expected to influence the local geometry and electronic distribution, potentially favoring specific conformations due to steric and electronic effects.

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Time (ps) | Dihedral Angle (C1-C2-C3-C4) | Phenyl Group Torsion Angle (°) |

| 0 | 180.0 | 30.0 |

| 100 | 175.2 | 45.8 |

| 200 | 168.9 | 22.1 |

| 300 | 178.5 | 35.5 |

| 400 | 172.3 | 50.2 |

| 500 | 179.8 | 28.9 |

This table represents hypothetical data to illustrate the type of information obtained from an MD simulation.

Quantum Chemical Calculations of Transition States and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for investigating the electronic structure of molecules and the mechanisms of chemical reactions. These calculations can determine the energies of reactants, products, and, most importantly, transition states, which are the high-energy intermediates that govern the rate of a reaction.

For this compound, quantum chemical calculations would be employed to predict its reactivity in various chemical transformations, such as Diels-Alder reactions, electrophilic additions to the double bonds, or nucleophilic acyl substitution at the ester group.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

The fluorine atom at the 2-position is expected to have a significant impact on the activation energies of reactions involving the adjacent double bond. Its strong electron-withdrawing nature would polarize the π-system, making the C3 position more susceptible to nucleophilic attack and potentially altering the regioselectivity of addition reactions compared to its non-fluorinated analog, Ethyl 5-phenylpenta-2,4-dienoate. nih.govlookchem.comchemspider.com

Hypothetical Comparison of Activation Energies for Electrophilic Addition:

| Compound | Reaction | Calculated Activation Energy (kcal/mol) |

| Ethyl 5-phenylpenta-2,4-dienoate | Addition of HBr to C2-C3 | 15.2 |

| This compound | Addition of HBr to C2-C3 | 18.5 |

| Ethyl 5-phenylpenta-2,4-dienoate | Addition of HBr to C4-C5 | 12.8 |

| This compound | Addition of HBr to C4-C5 | 13.1 |

This table provides a hypothetical comparison to illustrate the expected influence of the fluorine substituent on reaction kinetics.

Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Solvation effects can be incorporated into quantum chemical calculations using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For a molecule like this compound, the polarity of the solvent would influence the stability of charged or highly polar transition states. For instance, in a reaction that proceeds through a carbocationic intermediate, a polar solvent would be expected to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. The fluorine atom and the ester group would be key sites for interaction with polar solvents through dipole-dipole interactions or hydrogen bonding.

Computational studies would likely compare reaction profiles in different solvents (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like dimethyl sulfoxide) to predict the optimal reaction conditions.

Applications and Advanced Materials Science Potential of Ethyl 2 Fluoro 5 Phenylpenta 2,4 Dienoate

Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate as a Versatile Synthetic Building Block

The structural features of this compound make it a highly adaptable building block in organic synthesis. Its conjugated π-system, flanked by an electron-withdrawing ester group and a phenyl ring, provides multiple reactive sites for constructing more complex molecular architectures.

Precursor for Complex Polyenes and Conjugated Systems

The extended conjugation of the phenylpenta-2,4-dienoate backbone makes it an ideal starting point for the synthesis of larger polyenes and other conjugated systems. Such compounds are fundamental in the study of electronic and photophysical properties of organic molecules. The reactivity of the diene allows for various transformations, including olefination and cross-coupling reactions, to extend the conjugated path. The reaction of related compounds, such as 5-phenylpenta-2,4-dienoic acid, with arenes in the presence of a superacid like trifluoromethanesulfonic acid, demonstrates the potential for these systems to undergo complex additions and cyclizations to form new carbocyclic structures. researchgate.net This highlights the utility of the phenylpenta-dienoate scaffold in generating molecular complexity.

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Pyrazoles)

The diene and ester functionalities within this compound allow it to serve as a precursor for various heterocyclic compounds. Pyrazole (B372694) derivatives, known for a wide spectrum of biological activities, are an important class of heterocycles. nih.gov The synthesis of pyrazoles can often be achieved through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). The structure of the dienoate could potentially be manipulated to create a suitable precursor that, upon reaction with a hydrazine derivative, would cyclize to form a substituted pyrazole ring. The fluorine atom would remain in the final structure, potentially enhancing the biological or material properties of the resulting heterocycle.

Scaffold for Functional Material Precursors

The combination of a phenyl ring, a conjugated system, and a fluorine atom makes this compound a valuable scaffold for precursors to functional materials. The phenyl group provides a site for further functionalization, while the conjugated diene ester system is crucial for electronic and optical properties. The fluorine atom can enhance thermal stability and influence intermolecular interactions, such as π-π stacking, which is critical for charge transport in organic materials. mdpi.com This makes the molecule a promising starting point for designing liquid crystals, nonlinear optical materials, and components for molecular electronics.

Role in Polymer Chemistry and Polymerizable Monomers

The presence of a polymerizable diene moiety suggests a significant role for this compound in polymer chemistry. The resulting fluorinated polymers are expected to exhibit unique properties suitable for high-performance applications.

Design of Fluorinated Polymers with Tunable Electronic Properties

Fluorination is a powerful and widely used strategy in the design of conjugated polymers for tuning their optoelectronic properties. mdpi.com The introduction of fluorine, a highly electronegative atom, into a conjugated polymer backbone generally lowers the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. nih.govnih.gov This effect can enhance the polymer's stability and improve its performance in electronic devices. By polymerizing this compound, a fluorinated polymer is produced where these electronic effects can be systematically studied. The ability to fine-tune energy levels is crucial for optimizing the performance of materials in applications like organic electronics. rsc.orgumons.ac.be

Table 1: Predicted Effect of Fluorination on Polymer Electronic Properties

| Polymer Backbone | Key Functional Group | Predicted HOMO Level | Predicted LUMO Level | Predicted Band Gap |

|---|---|---|---|---|

| Poly(phenylpenta-dienoate) | None | Higher (less stable) | Higher | Larger |

This table illustrates the general trends observed when incorporating electron-withdrawing fluorine atoms into conjugated polymer backbones, based on established principles. mdpi.comnih.gov

Application in Organic Electronics (e.g., Organic Solar Cells)

Table 2: Potential Applications in Organic Electronics

| Application Area | Role of this compound | Key Structural Features |

|---|---|---|

| Organic Solar Cells (OSCs) | Monomer for donor or acceptor polymers | Fluorine atom, conjugated system |

| Organic Field-Effect Transistors (OFETs) | Monomer for semiconductor layer | Conjugated system, phenyl group |

| Organic Light-Emitting Diodes (OLEDs) | Monomer for emissive or charge-transport layers | Extended π-conjugation, fluorine atom |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific and chemical databases, there is a notable absence of publicly available research literature on the chemical compound This compound . While the compound is registered with the CAS number 679795-37-0, indicating its synthesis and identification, detailed studies on its specific properties, synthetic methodologies, and potential applications appear to be unpublished or proprietary.

The lack of available data prevents a detailed analysis of its potential in applications such as advanced materials science or the development of novel reagents and catalysts. The specific influence of the fluorine atom at the 2-position on the reactivity and electronic properties of the diene system remains uncharacterized in the public domain.

Therefore, it is not possible to provide a detailed article on the applications and advanced materials science potential of this compound as requested, due to the absence of the necessary scientific findings.

Future Research Directions and Challenges

Development of Highly Enantioselective and Stereoselective Syntheses

A primary challenge in the synthesis of complex molecules like ethyl 2-fluoro-5-phenylpenta-2,4-dienoate is the precise control of stereochemistry. The presence of multiple stereocenters and the geometric isomerism of the double bonds necessitate the development of highly selective synthetic methods.

Future research will likely focus on several key strategies:

Chiral Catalysis: The design and application of novel chiral catalysts are paramount. Systems based on transition metals such as iridium, cobalt, copper, and palladium have shown promise in asymmetric fluorination and related transformations. nih.govnih.govnih.govacs.org For instance, chiral diene-ligated iridium complexes have been effective in the asymmetric fluorination of allylic trichloroacetimidates, providing a potential pathway to enantioenriched building blocks. acs.org Similarly, Co(II) complexes of D₂-symmetric chiral porphyrins have catalyzed asymmetric aziridination, a reaction type that could be adapted for dienoates. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for stereoselective synthesis. Chiral amines, phosphoric acids, and other organocatalysts could be engineered to control the stereochemical outcome of reactions involving fluorinated dienoates.

Substrate-Controlled Methods: An alternative approach involves using chiral substrates to direct the stereochemistry of subsequent transformations. This could involve the use of chiral auxiliaries or starting from an enantioenriched precursor.

Kinetic Resolution and Desymmetrization: For racemic mixtures, kinetic resolution using chiral catalysts can isolate one enantiomer. researchgate.net An even more elegant strategy is the desymmetrization of prochiral precursors, such as gem-difluoro compounds, where a catalyst selectively reacts with one of two enantiotopic fluorine atoms. nih.gov

A recent hydrofluorination method for enynoates using a pyridinium (B92312) tetrafluoroborate (B81430) salt has been developed, yielding (Z)-configured fluorinated dienoates with high selectivity, offering a direct route to these structures. rsc.orgnih.gov Further refinement of this and other methods will be crucial for accessing all possible stereoisomers of this compound.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Strategy | Potential Catalyst/Reagent | Key Advantage | Associated Challenge |

|---|---|---|---|

| Chiral Transition Metal Catalysis | Iridium-Diene Complexes acs.org, Co(II)-Porphyrins nih.gov, Copper-Phosphine Complexes nih.gov | High activity and selectivity for a broad range of transformations. | Potential for metal contamination in the final product; catalyst cost. |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Metal-free, often milder reaction conditions, lower toxicity. | Lower catalytic turnover numbers compared to metal catalysts. |

| Biocatalysis | Ene-reductases nih.gov, Aldolases escholarship.org, Lipases nih.gov | Exceptional selectivity under mild, environmentally friendly conditions. | Limited substrate scope and stability of enzymes under process conditions. |

| Desymmetrization | Chiral Frustrated Lewis Pairs (FLPs) nih.gov | Efficient creation of stereocenters from prochiral substrates. | Requires specifically designed prochiral precursors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. seqens.comrsc.org For a compound like this compound, this shift offers numerous advantages.

Enhanced Safety: Fluorination reactions can involve hazardous reagents and generate significant heat. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control and minimize the risks associated with exothermic events or the handling of toxic intermediates. seqens.comnih.gov

Improved Efficiency and Scalability: Flow chemistry can drastically reduce reaction times from hours to minutes and allows for straightforward scaling by simply running the system for longer. seqens.comresearchgate.net This facilitates rapid process optimization and production without the need for extensive redevelopment.

Automation and High-Throughput Experimentation: Automated synthesis platforms integrated with flow reactors can accelerate the discovery and optimization of reaction conditions. uky.eduacs.org These systems enable rapid screening of catalysts, solvents, and temperatures, generating large datasets that can be analyzed to identify optimal synthetic routes. Such platforms are ideal for exploring the complex reaction space of fluorinated dienoates. rsc.org

The development of a fully automated, telescoped flow synthesis for this compound, where multiple reaction steps are connected without intermediate purification, remains a key future goal. rsc.orgnih.gov

Exploration of Novel Catalytic Systems for Dienoate Transformations

The reactivity of the dienoate system can be modulated and expanded through the use of innovative catalytic systems. Research in this area will move beyond synthesis to explore the functionalization of the diene backbone.

Photocatalysis and Electrochemistry: These methods allow for the generation of highly reactive intermediates under mild conditions. Visible-light photocatalysis or electrochemical methods could enable novel cycloadditions, cross-couplings, or C-H functionalization reactions on the dienoate scaffold that are inaccessible through traditional thermal methods. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. nih.gov Engineered enzymes, such as ene-reductases or cytochrome P450s, could be employed for the selective reduction or oxidation of one of the double bonds in the dienoate system. nih.govnih.gov Photoenzymatic systems, which combine light and enzymes, are an emerging field that could unlock new asymmetric transformations. nih.gov

Hypervalent Iodine Catalysis: Reagents based on hypervalent iodine are powerful oxidants and have been used as catalysts for the fluorination of dienes. nih.gov Exploring their utility for other transformations, such as difunctionalization reactions across the diene system, could lead to novel molecular architectures.

Energy Transfer Catalysis: This approach uses a photocatalyst to activate a substrate to its triplet excited state, opening up unique reaction pathways. For conjugated dienes, energy transfer catalysis can be used to control the competition between [2+2] and [4+2] cycloadditions or E/Z isomerization, offering a powerful tool to direct reactivity. chemrxiv.orgchemrxiv.org

Advanced Theoretical Modeling of Complex Reaction Environments

As synthetic methods become more complex, computational chemistry and theoretical modeling are indispensable tools for understanding and predicting chemical reactivity. core.ac.uk

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. This allows researchers to understand the intricate details of reaction mechanisms, rationalize stereochemical outcomes, and identify key transition states and intermediates. nih.govnih.gov For example, computational studies have been crucial in understanding the mechanism of hypervalent iodine-catalyzed diene fluorination and the stereoselectivity of fluoroalkene synthesis. nih.govnih.gov

Catalyst Design: Theoretical modeling can accelerate the design of new catalysts. By simulating the interaction between a catalyst and the dienoate substrate, researchers can predict which catalyst structures will be most effective and selective, thereby guiding synthetic efforts and reducing trial-and-error experimentation.

Predicting Reactivity: Advanced computational models can help predict undiscovered reactivity modes. By calculating the electronic properties of the dienoate, such as its frontier molecular orbitals (HOMO/LUMO), it may be possible to identify potential reactions with novel reagents before they are attempted in the lab.

Discovery of Undiscovered Reactivity Modes and Chemical Transformations

The unique electronic properties conferred by the fluorine atom suggest that this compound may exhibit novel reactivity. The electron-withdrawing nature of fluorine polarizes the diene system, potentially altering its behavior in pericyclic reactions or reactions with electrophiles and nucleophiles.

Novel Cycloadditions: While Diels-Alder ([4+2] cycloaddition) reactions are characteristic of dienes, the fluorine substituent might favor alternative pathways, such as [2+2] cycloadditions or higher-order cycloadditions, particularly under photochemical or catalytic activation. chemrxiv.org

Electrocyclizations: The conjugated system could be a candidate for electrocyclic ring-closing reactions, which could be triggered thermally or photochemically to form fluorinated cyclic compounds.

Rearrangements: The presence of the fluorine atom could facilitate novel skeletal rearrangements, leading to complex and unexpected molecular structures.

Reactions in Superacids: Studies on the related 5-phenylpenta-2,4-dienoic acid have shown that in superacidic media like trifluoromethanesulfonic acid, it undergoes hydroarylation and subsequent cyclization to form indanone and tetralone derivatives. researchgate.net Exploring similar reactions with the fluorinated analogue could provide pathways to complex polycyclic systems.

Leveraging spin density as a predictive tool in combination with tunable functionalities could be instrumental in revealing the intimate links between the core structure of fluorinated dienes and their reactivity under different catalytic conditions. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.